6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) is a synthetic heterocyclic compound belonging to the quinoxalinedione class. It is widely employed in scientific research as a potent and competitive antagonist of specific glutamate receptors, particularly the AMPA and kainate receptors. [, ] These receptors are vital for excitatory synaptic transmission in the central nervous system and play a crucial role in various physiological and pathological processes. [] Due to its ability to selectively block these receptors, DNQX has become an invaluable tool for investigating the functions and mechanisms of glutamatergic signaling in numerous neurological and physiological studies. [, ]
DNQX can be synthesized through various methods. One common approach involves the nitration of 1,4-dihydroquinoxaline-2,3-dione. [, ] This is typically achieved by treating the starting compound with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction yields 6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione as the major product. [] The specific conditions, such as reaction temperature, time, and reagent ratios, can influence the yield and purity of the final product. []
Another method for DNQX synthesis utilizes diethyl oxalate and a substituted phenylenediamine as starting materials. [] Cyclization and subsequent nitration steps are then performed to obtain the desired product. For example, reacting diethyl oxalate with 4,5-dichloro-1,2-phenylenediamine yields 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione, which can then be nitrated to produce DNQX (6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione). []
DNQX possesses a planar quinoxaline ring system with two nitro groups substituted at the 6 and 7 positions. [] This planar structure is particularly important for its intercalating properties with DNA. [] The two nitro groups contribute significantly to the electron-withdrawing nature of the molecule, influencing its reactivity and interactions with biological targets. [] Studies have utilized techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the molecular structure and properties of DNQX and its derivatives. [, , ] These studies have provided valuable insights into the spatial arrangement of atoms, bond lengths, and angles within the molecule, further aiding in understanding its interactions with biological systems.
DNQX primarily exerts its effects by competitively binding to the glutamate binding site on AMPA and kainate receptors. [, ] This binding prevents the endogenous agonists, glutamate and kainate, from activating the receptors, thereby inhibiting the downstream signaling cascade. [] By blocking these receptors, DNQX disrupts the excitatory neurotransmission mediated by AMPA and kainate receptors. [, ] The potency and selectivity of DNQX for specific glutamate receptor subtypes can vary depending on the experimental conditions and the species being studied. []
Studies have demonstrated that DNQX primarily blocks non-NMDA receptors while having minimal effects on NMDA receptors. [, ] This selectivity makes DNQX a valuable tool for differentiating between the roles of these receptor subtypes in physiological and pathological processes.
DNQX is a yellow crystalline powder with limited solubility in water but good solubility in organic solvents such as dimethyl sulfoxide (DMSO). [, ] The acidity of DNQX has been investigated both experimentally and theoretically. [] It possesses two acidic constants (pKa) of 6.99 ± 0.02 and 10.57 ± 0.01, indicating that it primarily exists as an anionic form (DNQXA1-) in physiological media. [] This finding is crucial for understanding its interactions with biological targets and its behavior in biological systems.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: